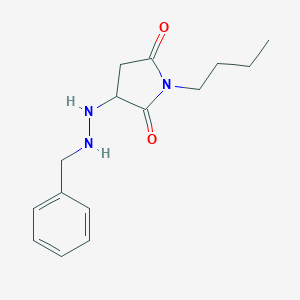![molecular formula C17H25ClN2O2 B241449 N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide](/img/structure/B241449.png)
N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide, also known as C16H22ClN3O, is a chemical compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of drugs known as selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression, anxiety, and other psychiatric disorders. In
Wirkmechanismus
N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide works by selectively inhibiting the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which in turn enhances the neurotransmission of serotonin. This mechanism of action is similar to other SSRIs, but N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide has a unique chemical structure that gives it a different pharmacological profile.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide have been extensively studied. It has been found to have a high affinity for the serotonin transporter, which leads to a rapid onset of action. It has also been found to be highly selective for the serotonin transporter, which reduces the risk of side effects. In addition, it has been found to have a long half-life, which makes it suitable for once-daily dosing.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. It has a well-characterized mechanism of action and has been extensively studied for its pharmacological properties. However, there are also limitations to its use in lab experiments. It is a controlled substance and requires special handling and storage. In addition, it is expensive and may not be readily available in some research settings.
Zukünftige Richtungen
There are several future directions for research on N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide. One area of interest is its potential use in the treatment of chronic pain. It has been found to be effective in animal models of neuropathic pain and may have fewer side effects than traditional pain medications. Another area of interest is its potential use in the treatment of obesity. It has been found to reduce food intake and body weight in animal models and may have potential as an anti-obesity drug. Finally, there is interest in developing new analogs of N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide with improved pharmacological properties, such as increased selectivity or reduced side effects.
Conclusion
In conclusion, N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It has a well-characterized mechanism of action and has been found to be effective in treating depression, anxiety, and other psychiatric disorders. It has also been studied for its potential use in the treatment of chronic pain, obesity, and other medical conditions. While there are limitations to its use in lab experiments, there are also several future directions for research on this compound.
Synthesemethoden
The synthesis of N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide involves the reaction between 2-chlorobenzoyl chloride and 3-methylbutanoyl chloride in the presence of triethylamine. The resulting product is then treated with methylamine to obtain the final compound. The synthesis method has been optimized to yield a high purity product with a good yield.
Wissenschaftliche Forschungsanwendungen
N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide has been extensively studied for its potential therapeutic applications. It has been found to be effective in treating depression, anxiety, and other psychiatric disorders. In addition, it has been studied for its potential use in the treatment of chronic pain, obesity, and other medical conditions.
Eigenschaften
Produktname |
N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide |
|---|---|
Molekularformel |
C17H25ClN2O2 |
Molekulargewicht |
324.8 g/mol |
IUPAC-Name |
N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide |
InChI |
InChI=1S/C17H25ClN2O2/c1-11(2)9-15(21)19-17(20-16(22)10-12(3)4)13-7-5-6-8-14(13)18/h5-8,11-12,17H,9-10H2,1-4H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
CESKUEIVIFRNPA-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(C1=CC=CC=C1Cl)NC(=O)CC(C)C |
Kanonische SMILES |
CC(C)CC(=O)NC(C1=CC=CC=C1Cl)NC(=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide](/img/structure/B241378.png)




![Methyl 5-acetyl-2-{[(4-butylcyclohexyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B241388.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241390.png)



![N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide](/img/structure/B241402.png)